molecular formula C8H10N2O B13114126 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine

6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B13114126
M. Wt: 150.18 g/mol
InChI Key: VQRRBELJNGTSAF-UHFFFAOYSA-N
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Description

6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a fused pyrrole and pyridine ring system with a methoxy group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with a substituted aldehyde under acidic or basic conditions to form the desired pyrrolopyridine structure . The reaction conditions often include heating the mixture to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyrrolo derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrrolopyridine ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups into the pyrrolopyridine ring.

Scientific Research Applications

6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of the methoxy group at the 6th position, which can influence its chemical reactivity and biological activity. This substitution pattern distinguishes it from other pyrrolopyridine derivatives and can impart specific properties that are advantageous in various applications.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

6-methoxy-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine

InChI

InChI=1S/C8H10N2O/c1-11-6-4-8-7(10-5-6)2-3-9-8/h4-5,9H,2-3H2,1H3

InChI Key

VQRRBELJNGTSAF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CCN2)N=C1

Origin of Product

United States

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